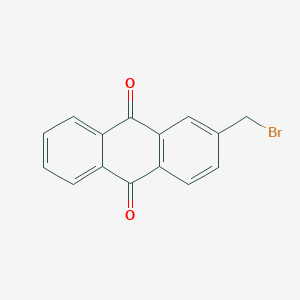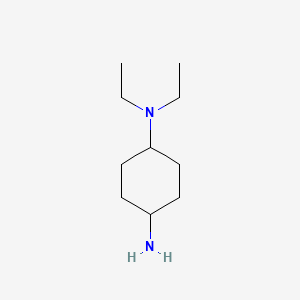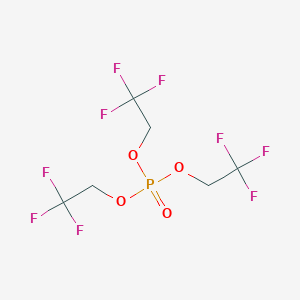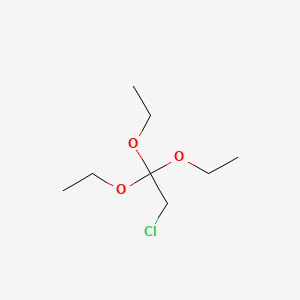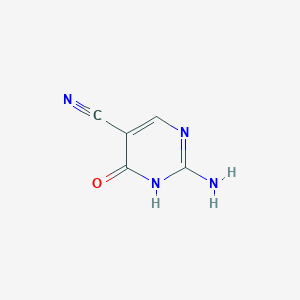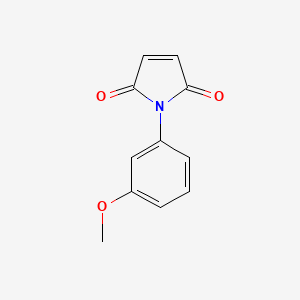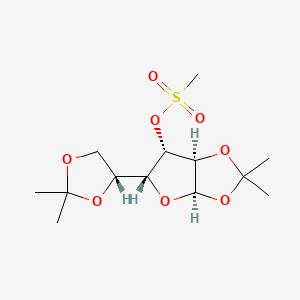
1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose
Overview
Description
1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose is a chemical compound that contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .
Synthesis Analysis
The synthesis of this compound involves several steps. First, D-glucose is protected with two isopropylidene moieties . Then, the introduction of the tosylate leaving group occurs under basic conditions . In subsequent reactions, the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases . Side reactions like eliminations were also observed .Molecular Structure Analysis
The molecular structure of this compound has been reported . It crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell . The unit cell parameters are: a = 9.7945 (7) Å, b = 10.1945 (7) Å, c = 21.306 (1) Å, and V = 2127.4 (2) Å .Chemical Reactions Analysis
The compound plays a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates . It offers the possibility for the preparation of rare carbohydrate derivatives .Physical And Chemical Properties Analysis
The compound contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .Scientific Research Applications
Application 1: Crystallography and Chemistry
- Specific Scientific Field: Crystallography and Chemistry .
- Summary of the Application: This compound is used in the study of molecular structures. It is particularly useful in the field of crystallography, where it is used to understand the crystal and molecular structure .
- Methods of Application or Experimental Procedures: The compound crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell . The synthesis and X-ray crystal structure of 1,2;5,6-di-O-isopropylidene-3-O-(phenylacetyl)-D-glucofuranose is reported . It crystallizes in the orthorhombic system with space group P2 1 2 1 2 1 (No. 19); a = 9.9313(12) Å, b = 10.0657(12) Å, c = 20.343(2) Å, and Z = 4 .
- Results or Outcomes: The solid state structure is discussed in terms of the use of the title compound for further chemistry . Bond lengths and angles of this tosylated glucofuranose derivative are typical .
Application 2: Synthesis of Rare Carbohydrate Derivatives
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in the synthesis of rare carbohydrate derivatives . Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates .
- Methods of Application or Experimental Procedures: D-glucose is protected with two isopropylidene moieties in the first step . Next, the introduction of the tosylate leaving group occurs under basic conditions . Interestingly, in subsequent reactions the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases .
- Results or Outcomes: The synthesis of rare carbohydrate derivatives was successful .
Application 3: Preparation of Bioactive Glycoconjugates
- Specific Scientific Field: Biochemistry .
- Summary of the Application: This compound is used in the preparation of bioactive glycoconjugates . These are molecules that consist of a carbohydrate attached to a protein, lipid, or other organic molecule, and they play important roles in biological processes.
- Methods of Application or Experimental Procedures: The preparation of bioactive glycoconjugates involves the use of monosaccharides with good leaving groups like mesylate, tosylate or nosylate . The tosylate leaving group is introduced under basic conditions .
- Results or Outcomes: The preparation of bioactive glycoconjugates was successful .
Application 4: Preparation of Phenylacetyl Derivatives
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: This compound is used in the preparation of phenylacetyl derivatives . These derivatives can be used in various chemical reactions and have potential applications in medicinal chemistry .
- Methods of Application or Experimental Procedures: The synthesis of phenylacetyl derivatives involves the coupling of O-3 of compound 1 with phenylacetic acid using the common dicyclohexylcarbodiimide/N,N-dimethylamino .
- Results or Outcomes: The preparation of phenylacetyl derivatives was successful .
Application 5: Proteomics Research
- Specific Scientific Field: Proteomics .
- Summary of the Application: This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures: The specific methods of application in proteomics research can vary widely depending on the specific research question .
- Results or Outcomes: The outcomes can also vary widely, but the use of this compound in proteomics research can contribute to our understanding of protein structures and functions .
Future Directions
properties
IUPAC Name |
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCAOXSGSHWACR-KAMPLNKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145757 | |
| Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose | |
CAS RN |
5450-26-0 | |
| Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methylsulphonyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-methylsulphonyl-1,2,5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



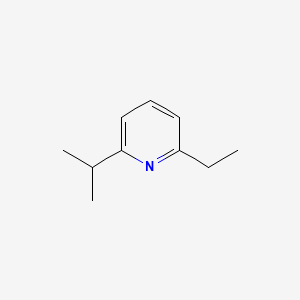
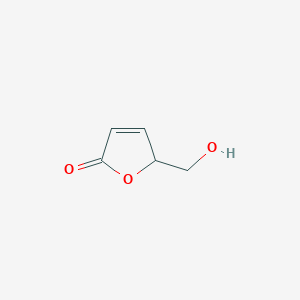
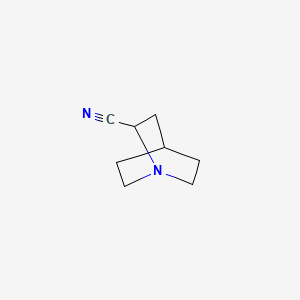
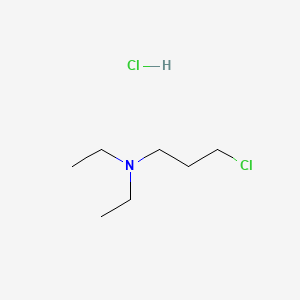
![N-[(Benzyloxy)carbonyl]leucyltyrosine](/img/structure/B1580682.png)
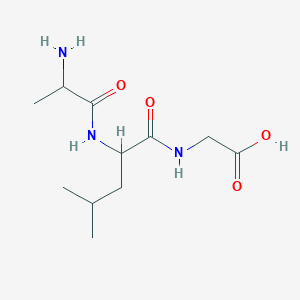
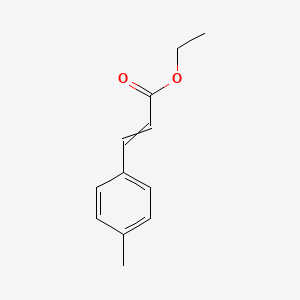
![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)
